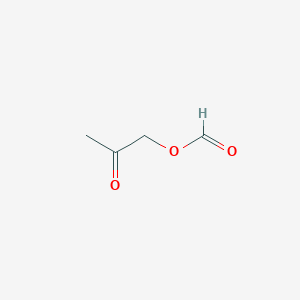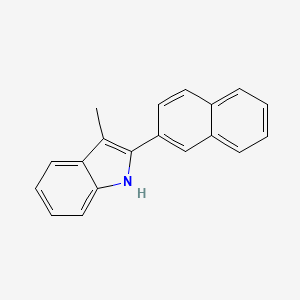
1H-Indole, 3-methyl-2-(2-naphthalenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole, 3-methyl-2-(2-naphthalenyl)- is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a 3-methyl group and a 2-naphthalenyl group attached to the indole core, making it a unique and interesting molecule for various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole, 3-methyl-2-(2-naphthalenyl)- typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole structure . For this specific compound, the starting materials would include a naphthalenyl-substituted ketone and methyl-substituted phenylhydrazine.
Industrial Production Methods: Industrial production of indole derivatives often employs catalytic methods to enhance yield and efficiency. Catalysts such as palladium or platinum on carbon are commonly used in hydrogenation reactions to achieve the desired substitution patterns on the indole ring .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Indole, 3-methyl-2-(2-naphthalenyl)- undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Indole-2-carboxylic acids.
Reduction: Fully saturated indole derivatives.
Substitution: N-alkylated or N-acylated indoles.
Wissenschaftliche Forschungsanwendungen
1H-Indole, 3-methyl-2-(2-naphthalenyl)- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1H-Indole, 3-methyl-2-(2-naphthalenyl)- involves its interaction with various molecular targets and pathways. The indole core can bind to multiple receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth . The exact pathways and targets depend on the specific biological context and the compound’s structural features.
Vergleich Mit ähnlichen Verbindungen
1H-Indole, 3-methyl-: A simpler indole derivative with a single methyl group at the 3-position.
1H-Indole, 2-methyl-: Another indole derivative with a methyl group at the 2-position.
1H-Indole, 3-(2-methoxy-1-naphthalenyl)-: A closely related compound with a methoxy group instead of a methyl group.
Uniqueness: 1H-Indole, 3-methyl-2-(2-naphthalenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methyl and a naphthalenyl group enhances its potential for diverse applications in research and industry.
Eigenschaften
CAS-Nummer |
101894-98-8 |
|---|---|
Molekularformel |
C19H15N |
Molekulargewicht |
257.3 g/mol |
IUPAC-Name |
3-methyl-2-naphthalen-2-yl-1H-indole |
InChI |
InChI=1S/C19H15N/c1-13-17-8-4-5-9-18(17)20-19(13)16-11-10-14-6-2-3-7-15(14)12-16/h2-12,20H,1H3 |
InChI-Schlüssel |
OBJWVPGNTKOQKI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(NC2=CC=CC=C12)C3=CC4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


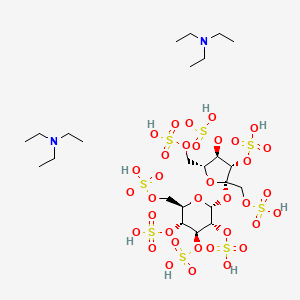
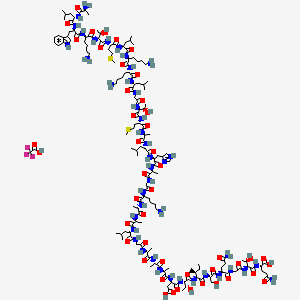
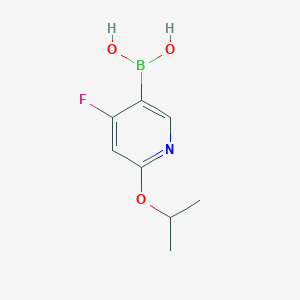
![1,1,1-trifluoro-N-[(1S,2S)-2-(2-methoxyphenyl)sulfanyl-2,3-dihydro-1H-inden-1-yl]methanesulfonamide](/img/structure/B14080008.png)
![tert-Butyl (3S)-3-{[(4-bromobenzene-1-sulfonyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B14080015.png)
![4-Amino-1-[3-(fluoromethylidene)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrate](/img/structure/B14080030.png)
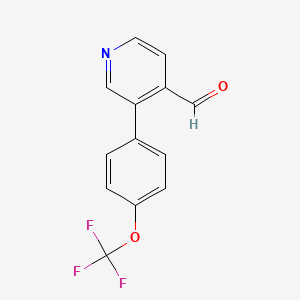

![1-(2-Fluorophenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080046.png)
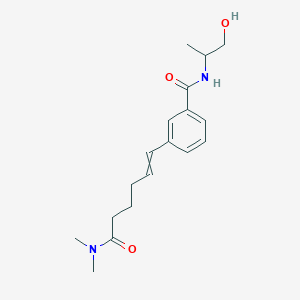
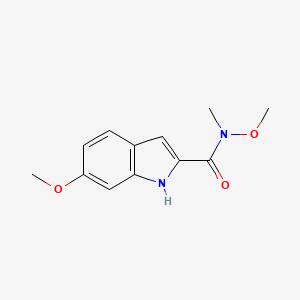
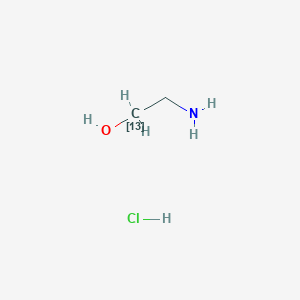
![3-Heptyl-6,6,9-trimethyl-6a,7,10,10a-tetrahydro-6H-benzo[c]chromen-1-ol](/img/structure/B14080064.png)
